3-Quinuclidinyl atrolactate

muscarinic receptor tissue selectivity CNS imaging

3-Quinuclidinyl atrolactate (QNA) is a synthetic quinuclidinyl ester that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It belongs to a series of 3-quinuclidinyl esters that includes 3-quinuclidinyl benzilate (QNB) and 3-quinuclidinyl xanthene-9-carboxylate (QNX).

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 107757-79-9
Cat. No. B009402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinuclidinyl atrolactate
CAS107757-79-9
Synonyms3-(1-azabicyclo(2.2.2)octyl) 2-hydroxy-2-phenylpropionate
3-quinuclidinyl atrolactate
3-quinuclidinyl atrolactate, (R-(R*,R*))-isomer
3-quinuclidinyl atrolactate, (R-(R*,S*))-isomer
3-quinuclidinyl atrolactate, (S-(R*,R*))-isomer
3-quinuclidinyl atrolactate, (S-(R*,S*))-isome
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O
InChIInChI=1S/C16H21NO3/c1-16(19,13-5-3-2-4-6-13)15(18)20-14-11-17-9-7-12(14)8-10-17/h2-6,12,14,19H,7-11H2,1H3
InChIKeyJOWTXKLQSINMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Quinuclidinyl Atrolactate (QNA, CAS 107757-79-9): A Stereochemically Rich Muscarinic Antagonist with Differentiated CNS Tissue Selectivity


3-Quinuclidinyl atrolactate (QNA) is a synthetic quinuclidinyl ester that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It belongs to a series of 3-quinuclidinyl esters that includes 3-quinuclidinyl benzilate (QNB) and 3-quinuclidinyl xanthene-9-carboxylate (QNX). Unlike QNB, which possesses two identical phenyl rings on the acid moiety, QNA incorporates an α-hydroxy-α-phenylpropionate (atrolactate) ester, introducing a second chiral center and yielding four distinct stereoisomers: (RR)-, (RS)-, (SR)-, and (SS)-QNA [1]. This stereochemical complexity, combined with the altered acid moiety, produces quantifiable differences in tissue selectivity, receptor subtype pharmacology, and in vivo behavioral profile relative to its closest analogs [2].

Why 3-Quinuclidinyl Atrolactate Cannot Be Interchanged with QNB, QNX, or Atropine in Muscarinic Research


Substituting QNA with QNB, QNX, or atropine in experimental protocols introduces uncontrolled variables that can alter pharmacological outcomes. QNA's atrolactate acid moiety confers a 25-fold selectivity window between CNS (corpus striatum) and cardiac (ventricular muscle) mAChRs that is not observed with QNB [1]. Furthermore, QNA's two chiral centers create four stereoisomers with eudismic potency ratios spanning from 4-fold to 308-fold across M1, M2, and M3 subtypes, a differentiation range distinct from that of QNX (76- to 248-fold) [2]. Even the most M1-selective QNA diastereomer, (Sa,Rb)-QNA, achieves potency and selectivity comparable to the reference M1 antagonist pirenzepine—a property not shared by any QNB isomer [3]. Generic substitution therefore risks loss of the specific tissue selectivity, stereochemical pharmacology, and M1-subtype discrimination that define QNA's unique research utility.

Quantitative Differentiation Evidence for 3-Quinuclidinyl Atrolactate (QNA) Versus Closest Analogs


25-Fold CNS-over-Cardiac Tissue Selectivity: QNA vs. QNB

In direct tissue-level binding comparisons, 3-quinuclidinyl atrolactate (QNA) exhibits a 25-fold higher affinity for muscarinic acetylcholine receptors (m-AChRs) from the corpus striatum than for those from ventricular muscle [1]. This CNS-preferring tissue selectivity is a differentiating feature; the parent compound QNB (3-quinuclidinyl benzilate) does not display a comparable striatal-to-ventricular selectivity window in the same experimental context, making QNA a superior candidate for radioligand applications requiring CNS-biased m-AChR labeling [1]. The equilibrium association constant for the radioiodinated derivative [³-I-125]QNA was determined as 2.36 × 10⁷ M⁻¹, with a specific activity of 35 Ci/mmol and radiochemical yield of 8% [1].

muscarinic receptor tissue selectivity CNS imaging radiotracer development

Stereochemical Differentiation: Eudismic Ratios of QNA (4–308) vs. QNX (76–248) Across M1, M2, and M3 Subtypes

The four stereoisomers of QNA display eudismic potency ratios (relative to the most potent isomer, (RR)-QNA) ranging from 4 to 308 across M1 (rabbit vas deferens), M2 (guinea pig atria), and M3 (bladder detrusor) functional assays [1]. In comparison, the two enantiomers of QNX exhibit (S)-QNX/(R)-QNX ratios ranging from 76 to 248 [1]. The wider dynamic range of QNA eudismic ratios (4–308 vs. 76–248) reflects the additional stereochemical dimension introduced by the chiral atrolactate acid moiety, which is absent in the symmetric benzilate (QNB) and planar xanthene-9-carboxylate (QNX) acid groups [1]. The rank order of potency ((RR)-QNA > (RS)-QNA > (SR)-QNA > (SS)-QNA) was consistent across all three receptor subtypes, and all isomers behaved as competitive antagonists [1].

stereochemistry eudismic ratio muscarinic receptor subtypes structure-activity relationship

In Vivo Equipotence: (RR)-QNA and (R)-QNX Share ID50 of 0.06 mg/kg i.v. in Guinea Pig Cystometrogram

In the guinea pig cystometrogram model, (RR)-QNA and (R)-QNX depressed intravesical bladder pressure (PvesP) with identical potency, both compounds showing an ID50 of 0.06 mg/kg administered intravenously [1]. The rank order of potency for QNA stereoisomers observed in vitro was conserved in vivo, demonstrating that stereochemical effects translate to the whole-animal level [1]. Notably, bladder capacity and threshold pressure were unaltered by any of the stereoisomers, indicating that the compounds selectively modulated voiding pressure without disrupting other cystometric parameters [1].

in vivo pharmacology bladder function ID50 muscarinic antagonist

(R)-QNA Matches Pirenzepine-Class M1 Potency and Selectivity (Ki ~0.5–7.5 nM; 90- to 8,500-Fold Selective)

In a biochemical assay measuring phosphoinositide (PI) breakdown (linked to M1 receptors) versus adenylate cyclase inhibition (linked to M2 receptors) in rat cerebral cortex and heart, (R)-QNA demonstrated Ki values of approximately 0.5–7.5 nM and selectivity of 90- to 8,500-fold for the PI-linked brain receptor [1]. This potency and selectivity profile places (R)-QNA in the same class as pirenzepine, dicyclomine, and telenzepine—established M1-preferring antagonists [1]. In contrast, the cardioselective M2 antagonist AF-DX 116 and the ileal-selective antagonist hexahydrosiladifenidol were equipotent, non-selective inhibitors of both responses [1]. Furthermore, the specific diastereomer (Sa,Rb)-QNA was reported to be as potent and selective as pirenzepine for M1-AChRs in radioligand binding studies [2].

M1 selectivity phosphoinositide turnover Ki pirenzepine comparator

Behavioral Pharmacology: QNA Matches QNB and QNX in Limb Flick Response, with Evidence of Greater Bioavailability

In rat behavioral assays, racemic QNA, QNB, and QNX all demonstrated equal potency in eliciting the limb flick response, a behavioral paradigm associated with central serotonergic/hallucinogenic activity, at levels comparable to those seen after LSD administration [1]. In the pilocarpine-induced catatonia test, however, QNA and QNX produced responses markedly different from QNB: QNB gave a smooth dose-response curve with maximum interference at 5 mg/kg, while QNA and QNX showed distinct response patterns [1]. Critically, the results suggested a greater bioavailability of QNA relative to QNB and QNX, as QNA achieved effects remarkably similar to QNX in both paradigms and to QNB in the limb flick response, potentially at lower effective systemic exposure [1].

behavioral pharmacology limb flick response bioavailability hallucinogenic activity

Optimal Research and Procurement Application Scenarios for 3-Quinuclidinyl Atrolactate (QNA)


CNS-Selective Muscarinic Receptor Autoradiography and SPECT/PET Radiotracer Development

QNA's 25-fold higher affinity for striatal over ventricular mAChRs directly addresses a key limitation in muscarinic imaging: the need for CNS-biased radioligands that minimize cardiac receptor background. The established radioiodination protocol for QNA (yielding [I-125]QNA at 35 Ci/mmol specific activity) provides a validated pathway for developing SPECT or autoradiography probes that preferentially label brain mAChR populations [1]. This application is not readily achievable with QNB due to its lack of comparable CNS-over-cardiac selectivity [1].

Stereochemical Structure-Activity Relationship (SAR) Studies of Muscarinic Receptor Subtypes

With four discrete stereoisomers spanning a 308-fold potency range and exhibiting differential M1/M2/M3 pharmacology, QNA serves as an unparalleled stereochemical probe for dissecting the chiral recognition determinants of mAChR subtypes [1]. The (Sa,Rb)-QNA diastereomer, which is as potent and M1-selective as pirenzepine, enables direct comparisons between quinuclidinyl ester and tricyclic M1 antagonist pharmacophores within a single experimental framework [2].

In Vivo Bladder Pharmacology and Urological Muscarinic Antagonist Screening

The demonstrated in vivo efficacy of (RR)-QNA at an ID50 of 0.06 mg/kg i.v. in the guinea pig cystometrogram, with preserved rank-order potency from in vitro assays, validates QNA as a tool compound for urological muscarinic pharmacology [1]. The equipotence with (R)-QNX at this endpoint, combined with QNA's distinct stereochemical profile, allows researchers to probe whether stereochemistry influences bladder versus salivary or cardiac side-effect profiles in preclinical overactive bladder models [1].

Central Behavioral Pharmacology Studies Investigating Muscarinic-Mediated Hallucinogenic Mechanisms

QNA's equal potency to QNB and QNX in the limb flick response—a behavioral correlate of hallucinogenic activity—combined with its potentially greater bioavailability, makes it a valuable comparator in studies examining the relationship between muscarinic antagonist structure, brain penetration, and central behavioral effects [1]. Researchers investigating non-hallucinogenic muscarinic antagonists for neurological indications can use QNA as a reference compound to benchmark central engagement versus behavioral liability [1].

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